2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid
Description
This compound is a coumarin derivative characterized by a 4H-chromen-4-one core substituted with a 4-methoxyphenyl group at position 3, a methyl group at position 2, and an oxyacetic acid moiety at position 6. Coumarin derivatives are widely studied for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-11-18(12-3-5-13(23-2)6-4-12)19(22)15-8-7-14(9-16(15)25-11)24-10-17(20)21/h3-9H,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLBJSJTIGFVRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester in the presence of a base, followed by cyclization.
Introduction of the methoxyphenyl group: This step involves the electrophilic aromatic substitution of the chromen-4-one core with a methoxyphenyl halide in the presence of a Lewis acid catalyst.
Attachment of the acetic acid moiety: The final step involves the esterification of the hydroxyl group on the chromen-4-one core with chloroacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents and catalysts may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Chroman-4-one or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic effects. Studies have indicated that derivatives of chromenone exhibit significant biological activities, including:
- Antioxidant Activity: Research suggests that chromenone derivatives can scavenge free radicals, thus protecting cells from oxidative stress .
- Anti-inflammatory Effects: Preliminary studies have shown that compounds similar to 2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid can inhibit pro-inflammatory cytokines, indicating a potential role in treating inflammatory diseases .
Anticancer Research
The structure of this compound allows it to interact with various biological targets associated with cancer progression. Some relevant findings include:
- Inhibition of Cancer Cell Proliferation: In vitro studies have demonstrated that similar chromenone derivatives can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells .
- Mechanisms of Action: The anticancer effects are thought to be mediated through apoptosis induction and cell cycle arrest, which have been observed in studies involving chromenone derivatives .
Case Studies
Several case studies highlight the applications of related compounds:
- Case Study: Antioxidant Properties
- Case Study: Anti-inflammatory Activity
- Case Study: Anticancer Efficacy
Mechanism of Action
The mechanism of action of 2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid involves its interaction with various molecular targets and pathways. The chromen-4-one core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The methoxyphenyl and acetic acid moieties may also contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the chromenone core, phenyl ring modifications, or the nature of the acidic side chain. These variations influence physicochemical properties, synthetic routes, and biological activities. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Selected Analogues
Key Findings from Comparative Analysis
Substituent Effects on Solubility: The oxyacetic acid group in the target compound improves water solubility compared to analogues with bulkier (e.g., naphthylmethoxy ) or purely hydrophobic (e.g., hexyl ) substituents. Propanoic acid derivatives (e.g., ) exhibit moderate solubility but increased steric hindrance.
Electronic Modifications: Electron-donating groups (e.g., methoxy in the target compound) stabilize the chromenone core, whereas electron-withdrawing groups (e.g., Cl in , Br in ) may enhance electrophilic reactivity.
Biological Activity :
- Derivatives with methoxyphenyl groups (target compound, ) are implicated in kinase inhibition (e.g., EGFR) due to structural similarity to reported inhibitors .
- Halogenated analogues (e.g., ) may exhibit improved target binding via halogen bonds but could face metabolic stability challenges.
Synthetic Routes :
- The target compound is synthesized via condensation reactions involving acetohydrazide intermediates (e.g., ), while furochromen derivatives require multicomponent reactions with Meldrum’s acid .
Biological Activity
2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid, also known as a derivative of chromenone, has garnered attention due to its diverse biological activities. This compound is characterized by its chromenone structure, which is linked to various pharmacological effects including anti-inflammatory, antioxidant, and anticancer properties. Understanding its biological activity is crucial for potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 324.3 g/mol. The structure features a methoxyphenyl group and an acetate moiety, contributing to its biological profile.
Antioxidant Activity
Antioxidant properties are essential for mitigating oxidative stress in biological systems. Research indicates that compounds with similar chromenone structures exhibit significant free radical scavenging abilities. For instance, studies have shown that derivatives of chromenones can effectively reduce DPPH radicals, suggesting potential applications in preventing oxidative damage in cells .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. In vitro studies have reported that chromenone derivatives can inhibit COX-2 activity, which is pivotal in the inflammatory response. This inhibition may help in managing conditions such as arthritis and other inflammatory disorders .
Anticancer Potential
Preliminary investigations into the anticancer effects of this compound suggest it may induce apoptosis in cancer cells. In vitro assays have indicated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis pathways .
Case Studies and Research Findings
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction between this compound and target proteins involved in its biological activities. These studies suggest that the compound forms stable interactions with active sites of COX enzymes and other relevant targets, which may explain its observed biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
